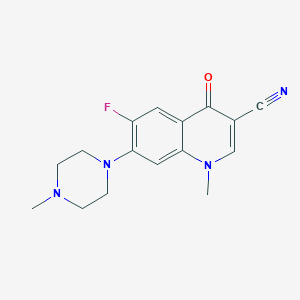
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinolone antibiotics that have been widely used in the treatment of bacterial infections.
科学的研究の応用
Synthesis and Antibacterial Activities
Research has focused on synthesizing and evaluating the antibacterial activities of compounds within the fluoroquinolone class, including structural analogs of "6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile". Studies have developed alternative synthesis methods for potent antibacterial agents, highlighting regiospecific reactions and cyclization techniques to improve efficacy and yield (Chu et al., 1992)[https://consensus.app/papers/synthesis-temafloxacin-potent-agent-chu/ae3d4a906dc655ca88bf472aff70b491/?utm_source=chatgpt]. Another study explored the synthesis and antibacterial activity of fluoroquinolone-based 4-thiazolidinones, underscoring the structural diversity within this class and its significance in antimicrobial potency (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].
Mechanisms of Action and Resistance
Fluoroquinolones, including "6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile", act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. A comprehensive review by Wolfson and Hooper (1985) detailed the structures, mechanisms of action, resistance, and spectra of activity in vitro for fluoroquinolones, providing a foundation for understanding their broad-spectrum antibacterial efficacy[https://consensus.app/papers/fluoroquinolones-structures-mechanisms-action-wolfson/34a8aedbb31d597c9d36e17c945fffcb/?utm_source=chatgpt].
Structural Modifications for Enhanced Efficacy
Significant research has been devoted to modifying the fluoroquinolone structure to enhance antimicrobial potency and spectrum. For example, the introduction of novel piperazines at the C-7 position of quinolones has been shown to produce compounds with comparable in vitro antibacterial activity to reference drugs like ciprofloxacin, indicating the potential for structural modifications to improve therapeutic profiles (Ziegler et al., 1990)[https://consensus.app/papers/synthesis-structureactivity-relationships-ziegler/f3f2c61ce08655b08417a1973ed9e5a3/?utm_source=chatgpt].
Potential Therapeutic Applications
Beyond their established role as antibacterial agents, fluoroquinolones are being investigated for other therapeutic applications. Studies have explored their potential as anti-tubercular and antibacterial agents against respiratory pathogens, highlighting the versatility of fluoroquinolones in addressing a range of infectious diseases (Suresh et al., 2014)[https://consensus.app/papers/synthesis-evaluation-suresh/4b970df713725d2b92823bb11f9e9e3a/?utm_source=chatgpt]. Additionally, the exploration of fluoroquinolones for inhibiting DNA gyrase of Staphylococcus aureus showcases their potential in combating antibiotic-resistant bacteria (Sabbagh & Murad, 2015)[https://consensus.app/papers/silico-study-novel-fluoroquinolones-inhibitors-gyrase-sabbagh/fca5eb83b1a7513992bae208ee02690b/?utm_source=chatgpt].
特性
IUPAC Name |
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-19-3-5-21(6-4-19)15-8-14-12(7-13(15)17)16(22)11(9-18)10-20(14)2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAEKDEOHANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

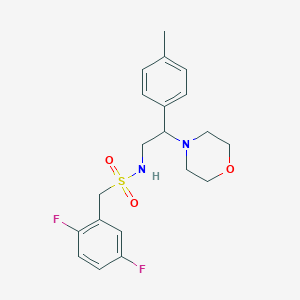

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)
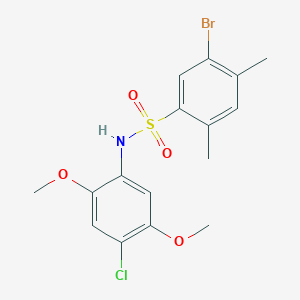
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
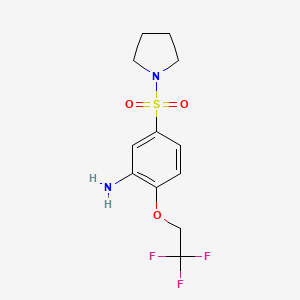
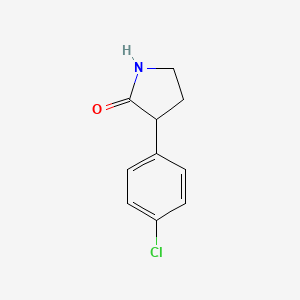
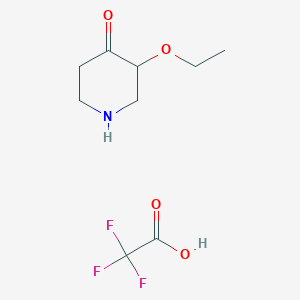
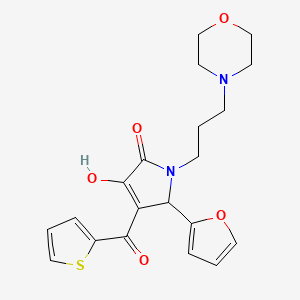
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)

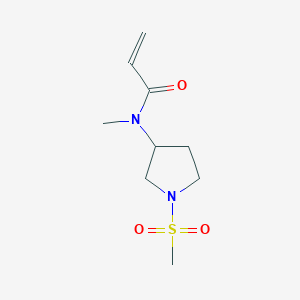
![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)